Zikv-IN-1

Zika virus Antiviral RdRp

Zikv-IN-1 (CAS 2762166-06-1, also designated as compound is a 7-deazapurine nucleoside analog developed as a potent inhibitor of Zika virus (ZIKV) replication. It demonstrates a high affinity for the ZIKV RNA-dependent RNA polymerase (RdRp) domain and exhibits a favorable selectivity index due to its low cytotoxicity profile across multiple cell lines.

Molecular Formula C21H18BrF2N3O3
Molecular Weight 478.3 g/mol
Cat. No. B12418208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZikv-IN-1
Molecular FormulaC21H18BrF2N3O3
Molecular Weight478.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)(C)F)C#CC4=CC(=C(C=C4)Br)F
InChIInChI=1S/C21H18BrF2N3O3/c1-11-17-13(5-3-12-4-6-14(22)15(23)7-12)8-27(19(17)26-10-25-11)20-21(2,24)18(29)16(9-28)30-20/h4,6-8,10,16,18,20,28-29H,9H2,1-2H3/t16-,18-,20-,21-/m1/s1
InChIKeyZDXOQTXPNLLEMA-KRZXBLKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Zikv-IN-1 Procurement Guide: Potency, Target Affinity, and Differential Value in Antiviral Research


Zikv-IN-1 (CAS 2762166-06-1, also designated as compound 38) is a 7-deazapurine nucleoside analog developed as a potent inhibitor of Zika virus (ZIKV) replication [1]. It demonstrates a high affinity for the ZIKV RNA-dependent RNA polymerase (RdRp) domain [1] and exhibits a favorable selectivity index due to its low cytotoxicity profile across multiple cell lines [1].

Why Zikv-IN-1 Cannot Be Replaced by Generic Flavivirus or Broad-Spectrum Antivirals


Substituting Zikv-IN-1 with a generic anti-flaviviral compound is not scientifically sound due to substantial differences in potency, target engagement, and strain-dependent cytotoxicity profiles [1]. While some broad-spectrum agents like NITD008 or dual-inhibitors like DENV-2/ZIKV-IN-1 (compound 16a) show activity, they exhibit distinct EC50 values, lower selectivity indices against specific ZIKV strains, or weaker binding affinity for the ZIKV RdRp target [REFS-1, REFS-2, REFS-3]. These quantitative discrepancies directly impact experimental reproducibility and the validity of mechanistic conclusions in ZIKV-focused studies [1].

Zikv-IN-1 (Compound 38): Head-to-Head Performance Benchmarks for Informed Procurement


Superior Anti-ZIKV Potency vs. NITD008 in A549 Cellular Model

Zikv-IN-1 demonstrates approximately 5-fold greater potency in inhibiting Zika virus replication compared to the reference compound NITD008. In an A549 cell-based assay, Zikv-IN-1 achieved an EC50 of 2.8 ± 0.8 μM, while the positive control NITD008 required a significantly higher concentration to achieve comparable inhibition [1].

Zika virus Antiviral RdRp

Stronger Binding Affinity for ZIKV RdRp Compared to NITD008

Zikv-IN-1 exhibits a stronger direct binding interaction with the Zika virus RNA-dependent RNA polymerase (RdRp) protein. The equilibrium dissociation constant (Kd) was measured at 1.87 μM for Zikv-IN-1, which is a notably tighter binding affinity than that observed for the reference inhibitor NITD008 (Kd = 3.43 μM) [1].

RdRp Binding affinity Mechanism of action

Conserved Potency Across Multiple ZIKV Strains and Cell Types

Zikv-IN-1 maintains consistent antiviral activity against both Asian (ZG-01) and African (MR766) lineages of Zika virus and across a diverse panel of human cell lines including SNB19, A549, Huh7, and Vero cells [1]. In contrast, the dual DENV/ZIKV inhibitor DENV-2/ZIKV-IN-1 (compound 16a) has primarily been characterized against specific DENV-2 and ZIKV strains, with activity reported at EC50 1.4 μM and 2.4 μM, respectively, but without the same breadth of strain and cell-type validation [2].

Strain specificity Cellular model Reproducibility

Favorable Selectivity Index (SI) Profile in A549 Cells

Zikv-IN-1 exhibits a high selectivity index, with a CC50 of 54.1 ± 6.9 μM and an EC50 of 2.8 ± 0.8 μM in A549 cells, yielding an SI of approximately 19.3 [1]. This compares favorably to other nucleoside analogs in its class, such as earlier pyrimidine-based inhibitors (e.g., compounds 3e and 3h) which were discontinued from preclinical development due to poor water solubility and pharmacokinetic liabilities [2].

Cytotoxicity Selectivity index Therapeutic window

High-Impact Application Scenarios for Zikv-IN-1 in Antiviral Research


Mechanistic Studies of ZIKV Replication and RdRp Function

Given its potent inhibition of viral replication (EC50 = 2.8 μM) and high-affinity binding to ZIKV RdRp (Kd = 1.87 μM) [1], Zikv-IN-1 is optimally employed as a chemical probe to dissect the role of the viral polymerase in RNA synthesis. Its superior potency over NITD008 makes it a more sensitive tool for dose-response and time-course experiments aimed at understanding the kinetics of ZIKV replication [1].

Validation of High-Throughput Screening (HTS) Hits for ZIKV

Zikv-IN-1 serves as an ideal positive control in primary and secondary antiviral screening assays. Its well-defined EC50 (2.8 ± 0.8 μM) and EC90 (6.8 ± 2.3 μM) values in A549 cells, along with its low cytotoxicity (CC50 = 54.1 ± 6.9 μM) [1], provide a robust and reproducible benchmark for normalizing plate-to-plate variability and establishing assay sensitivity.

Structure-Activity Relationship (SAR) and Lead Optimization Studies

As a validated 7-deazapurine nucleoside analog [1], Zikv-IN-1 is a critical reference compound for medicinal chemistry programs focused on optimizing anti-ZIKV agents. Its structural features, including the alkyne group which enables click chemistry applications , allow for the exploration of SAR around the nucleoside core to improve potency, selectivity, and pharmacokinetic properties.

Comparative Studies of ZIKV Strain-Specific Antiviral Responses

The demonstrated efficacy of Zikv-IN-1 against both Asian (ZG-01) and African (MR766) ZIKV lineages across multiple human cell types (SNB19, A549, Huh7, Vero) [1] positions it as a unique tool for investigating strain-dependent differences in antiviral susceptibility and for standardizing assays using diverse viral isolates.

Quote Request

Request a Quote for Zikv-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.